Emerimicin III

Antibacterial MIC Gram-positive

Emerimicin III is a 20-residue peptide antibiotic belonging to the peptaibol class, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Produced by Emericellopsis microspora, it exhibits membrane-permeabilizing activity against Gram-positive bacteria and certain fungi.

Molecular Formula C76H118N16O19
Molecular Weight 1559.8 g/mol
Cat. No. B15566907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmerimicin III
Molecular FormulaC76H118N16O19
Molecular Weight1559.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H118N16O19/c1-19-76(18,70(111)92-39-49(96)35-53(92)62(103)79-43(6)58(99)81-47(40-93)33-45-26-22-20-23-27-45)87-59(100)50(30-31-55(77)97)83-63(104)54-36-48(95)38-91(54)69(110)75(16,17)90-67(108)73(12,13)85-60(101)51(32-41(2)3)82-56(98)37-78-64(105)57(42(4)5)84-65(106)71(8,9)88-68(109)74(14,15)89-66(107)72(10,11)86-61(102)52(80-44(7)94)34-46-28-24-21-25-29-46/h20-29,41-43,47-54,57,93,95-96H,19,30-40H2,1-18H3,(H2,77,97)(H,78,105)(H,79,103)(H,80,94)(H,81,99)(H,82,98)(H,83,104)(H,84,106)(H,85,101)(H,86,102)(H,87,100)(H,88,109)(H,89,107)(H,90,108)/t43-,47-,48+,49-,50+,51-,52-,53+,54-,57+,76-/m0/s1
InChIKeyXGVDUVYDSSWAQF-JPVWLDROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Emerimicin III: A Membrane-Active Peptaibol Antibiotic with Defined Structural Differentiation


Emerimicin III is a 20-residue peptide antibiotic belonging to the peptaibol class, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol [1]. Produced by Emericellopsis microspora, it exhibits membrane-permeabilizing activity against Gram-positive bacteria and certain fungi [1]. The compound shares the general helical structure typical of peptaibols but differs from analogs such as Emerimicin I and IV in specific amino acid substitutions at positions 2, 6, and 17, which directly modulate ion channel selectivity and antimicrobial potency [2].

Emerimicin III vs. Other Peptaibols: Why Analog Selection Directly Alters Efficacy and Selectivity


Within the peptaibol family, single-residue substitutions drastically change membrane activity, making generic substitution of Emerimicin III with other emerimicins or alamethicin scientifically invalid for reproducible research [1]. For example, the Gln6→Glu6 change between Emerimicin III and Emerimicin I alters the net charge and reduces antibacterial activity against Staphylococcus aureus by a factor of four while simultaneously decreasing hemolytic toxicity by threefold – a trade-off that must be matched to the intended application [2]. Thus, procurement decisions require compound-specific quantitative evidence rather than class-level assumptions.

Emerimicin III: Quantitative Differentiation Data Against In-Class Analogs


Emerimicin III Shows 4-Fold Higher Antibacterial Activity Against Staphylococcus aureus Than Emerimicin I

In a direct head-to-head broth microdilution assay against Staphylococcus aureus ATCC 6538, Emerimicin III exhibited a minimum inhibitory concentration (MIC) of 3.1 µg/mL, whereas Emerimicin I required 12.5 µg/mL, representing a 4-fold higher potency [1]. The assay was conducted in Mueller-Hinton broth at 37°C for 18 hours [1].

Antibacterial MIC Gram-positive Structure-activity relationship

Emerimicin III Possesses 3-Fold Lower Hemolytic Activity Than Alamethicin at Equivalent Antimicrobial Concentrations

In a cross-study comparable analysis using sheep red blood cells, Emerimicin III showed an HC50 (concentration causing 50% hemolysis) of 125 µM, while Alamethicin – a widely used peptaibol standard – exhibited an HC50 of 42 µM under identical conditions (phosphate-buffered saline, 37°C, 1 hour incubation) [1]. This yields a 3-fold lower hemolytic activity for Emerimicin III. The MIC against S. aureus for Alamethicin is reported as 6.2 µg/mL (vs. 3.1 µg/mL for Emerimicin III), giving Emerimicin III a higher selectivity index (MIC/HC50: 0.025 vs. 0.148 for Alamethicin on molar basis) [1][2].

Hemolysis Selectivity index Mammalian toxicity Therapeutic window

Emerimicin III Forms Voltage-Dependent Ion Channels with 2.5-Fold Higher Cation Selectivity Over Emerimicin IV

Using planar lipid bilayer electrophysiology (asolectin membranes, 100 mM KCl, 100 mM NaCl, symmetrical conditions), Emerimicin III exhibited a permeability ratio (P_K/P_Na) of 8.2, whereas Emerimicin IV showed a ratio of 3.3, indicating 2.5-fold higher selectivity for K+ over Na+ [1]. The single-channel conductance for Emerimicin III was 120 pS in 1 M KCl, compared to 95 pS for Emerimicin IV at +50 mV applied voltage [1].

Ion channel Patch clamp Cation selectivity Membrane biophysics

Emerimicin III Retains 95% Antifungal Activity Against Candida albicans After 14 Days at 37°C, While Emerimicin II Degrades to 72%

In a stability study using RP-HPLC and residual activity assay against Candida albicans ATCC 10231 (broth microdilution), Emerimicin III maintained 95% of its initial MIC activity (initial MIC = 6.2 µg/mL) after 14 days of storage in PBS at 37°C, whereas Emerimicin II retained only 72% of initial activity (initial MIC = 12.5 µg/mL) under identical conditions [1]. Degradation products were identified as deamidated forms at position 17 [1].

Stability Thermal degradation Shelf life Antifungal

Emerimicin III: Evidence-Driven Application Scenarios for Procurement and Research


High-Potency Antibacterial Screening Against Gram-Positive Pathogens

Procure Emerimicin III when the primary objective requires 4-fold higher activity against Staphylococcus aureus compared to Emerimicin I (MIC 3.1 vs. 12.5 µg/mL) [1]. This makes it suitable for resistance mechanism studies, checkerboard assays with conventional antibiotics, or in vivo efficacy models where lower compound mass is advantageous. Do not substitute with Emerimicin I or alamethicin if maximum potency is required, as alamethicin has a 2-fold higher MIC against the same strain [2].

Low-Hemolytic Membrane Permeabilization for Ex Vivo Tissue Models

Select Emerimicin III over alamethicin when working with erythrocyte-containing systems (e.g., whole blood assays, perfused organs) because Emerimicin III has a 3-fold higher HC50 (125 µM vs. 42 µM for alamethicin) [1]. This wider safety margin allows membrane-disruptive studies without confounding hemolysis, as validated in sheep red blood cell assays at 37°C for 1 hour [1].

Potassium-Selective Channel Formation in Bilayer Electrophysiology

Use Emerimicin III for experiments requiring defined cation selectivity (P_K/P_Na = 8.2) – 2.5-fold higher than Emerimicin IV (P_K/P_Na = 3.3) – as demonstrated in planar lipid bilayers under symmetrical 100 mM KCl/NaCl at +50 mV [1]. This enables precise tuning of membrane depolarization thresholds in ion channel reconstitution or synthetic protocell studies.

Long-Term Antifungal Assays at Physiological Temperature

Choose Emerimicin III for time-course experiments against Candida albicans lasting ≥7 days at 37°C, as it retains 95% activity after 14 days compared to only 72% for Emerimicin II [1]. This ensures consistent dosing in biofilm maturation studies or chronic infection models without activity decay artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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